N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c21-12-4-3-10(11-2-1-8-24-11)19-20(12)7-5-16-13(22)14(23)18-15-17-6-9-25-15/h1-4,6,8-9H,5,7H2,(H,16,22)(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBHTMVFLNZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinone Intermediate: The pyridazinone moiety can be synthesized by reacting a suitable hydrazine derivative with a diketone under reflux conditions.
Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-furylcarbinol.
Thiazole Ring Formation: The thiazole ring is typically synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Oxalamide Linkage Formation: The final step involves the coupling of the pyridazinone-furan intermediate with the thiazole derivative using oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine, and other electrophiles.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Halogenated thiazoles.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds containing furan and thiazole moieties as inhibitors of viral enzymes. For instance, derivatives similar to N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide have been investigated for their inhibitory effects on SARS-CoV-2 main protease (Mpro). These compounds demonstrated significant antiviral activity, with some derivatives exhibiting IC50 values in the low micromolar range, indicating strong potential for further development as antiviral drugs .
Anticancer Properties
Compounds with structural similarities to this compound have also been studied for anticancer applications. Research indicates that certain derivatives can induce apoptosis in cancer cell lines by targeting specific signaling pathways associated with cell proliferation and survival. The thiazole and furan rings are believed to play critical roles in enhancing the cytotoxicity against various cancer types .
Structure-Based Drug Design
The design of this compound involved structure-based approaches that optimize binding affinity to biological targets. Computational modeling techniques have been employed to predict interactions between the compound and target proteins, guiding the synthesis of more potent analogs. This method has proven effective in enhancing the efficacy of compounds aimed at viral and cancerous targets .
Case Studies
Mechanism of Action
The mechanism by which N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related oxalamides described in the evidence:
Key Observations:
Structural Variations: The target compound replaces the methoxybenzyl group (S336) with a furan-pyridazinone system and substitutes the pyridine ring with a thiazole. Furan’s lower aromaticity compared to benzyl groups could reduce metabolic stability . Thiazole’s sulfur atom introduces distinct hydrogen-bonding and π-stacking interactions with TAS1R1/TAS1R3, possibly modulating agonist efficacy .
Potency and Efficacy: S336 exhibits high potency (EC50 ~0.1 µM) as an umami agonist due to synergistic interactions between its dimethoxybenzyl and pyridine moieties . The target compound’s efficacy remains uncharacterized, but its heterocyclic diversity may offer novel receptor engagement.
Toxicological and Metabolic Profiles: Approved oxalamides (e.g., S336, No. 1769/1770) share a NOEL of 100 mg/kg bw/day and are metabolized via hydrolysis and glucuronidation, yielding low toxicity risks . The furan group in the target compound may undergo oxidative metabolism to reactive intermediates, necessitating specific toxicity studies .
Regulatory Status: S336 and analogs have global approvals (FEMA, JECFA) for reducing monosodium glutamate (MSG) in foods . The target compound’s absence from regulatory evaluations highlights a gap in safety and application data.
Research Implications and Gaps
Receptor Binding Studies : Molecular docking or in vitro assays are needed to quantify the target compound’s affinity for TAS1R1/TAS1R3 relative to S332.
Metabolic Stability : Comparative studies on hydrolysis rates and cytochrome P450-mediated oxidation (furan vs. benzyl groups) are critical for safety assessments.
Toxicological Screening : Given structural deviations, acute and chronic toxicity profiles must be established independently, despite similarities to approved oxalamides.
Biological Activity
N1-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a furan moiety, a pyridazinone core, and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 300.32 g/mol. The presence of these functional groups suggests diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃ |
| Molecular Weight | 300.32 g/mol |
| LogP | 2.835 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : Involving the furan and pyridazine components.
- Cyclization : To form the thiazole ring.
- Amidation : To introduce the oxalamide functionality.
Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Inhibition of Enzyme Activity : Targeting specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Affecting receptor signaling pathways, particularly in cancer and inflammatory responses.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with pyridazine and furan rings have shown promising results in inhibiting cancer cell proliferation.
- Cell Viability Assays : Compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanistic Studies : Molecular docking studies revealed binding affinities to targets involved in cancer progression.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Macrophage Migration Inhibition : Research indicates that derivatives can inhibit macrophage migration, which is crucial in inflammatory responses.
- Cytokine Modulation : Studies showed reduced levels of pro-inflammatory cytokines in treated cells.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a structurally similar compound on DU145 prostate cancer cells. The results indicated that treatment led to a significant reduction in cell viability, correlating with increased apoptosis markers.
Case Study 2: Anti-inflammatory Response
In another study focusing on pulmonary arterial hypertension (PAH), a derivative demonstrated efficacy in reducing inflammation markers in endothelial cells derived from patients with idiopathic PAH.
Q & A
Q. Table 1. Key Reaction Conditions
| Step | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridazinone formation | Pd/C, DMF | 100°C | 65–75 | |
| Thiazole coupling | EDC·HCl, DMSO | RT | 70–85 |
[Basic] Which spectroscopic techniques are critical for characterizing this compound, and how are data inconsistencies resolved?
Methodological Answer:
Essential techniques :
- 1H/13C NMR : Assign protons and carbons in the oxalamide bridge (δ 8.2–8.5 ppm for NH groups) and furan/thiazole rings (δ 6.5–7.5 ppm) (Ev2, Ev7).
- IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amide C=O) and heterocyclic C=N (1550–1600 cm⁻¹) (Ev2).
- Elemental analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N/S values (Ev2).
Q. Addressing inconsistencies :
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., S5b in Ev2 shows δ 7.3 ppm for thiazole protons).
- TLC monitoring : Use Rf values (e.g., 0.5 in EtOAc/hexane) to track reaction progress and isolate pure intermediates (Ev2).
[Advanced] How can computational methods like DFT predict the compound’s reactivity and electronic properties?
Methodological Answer:
- Geometry optimization : B3LYP/SDD calculations determine bond angles (e.g., C1-C2-C3 = 121.4°) and dihedral angles to model steric hindrance (Ev3).
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, the thiazole ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack (Ev3).
- Solvent effects : PCM models simulate polar environments, showing increased solubility in water (ΔGsolv = -15 kcal/mol) (Ev3).
Q. Table 2. Key DFT Parameters
| Parameter | Value (B3LYP/SDD) | Significance |
|---|---|---|
| C3-C4-C5 angle | 105.4° | Pyridazinone ring strain |
| N7-C8-O10 angle | 112.6° | Amide bond planarity |
| HOMO-LUMO gap | 4.2 eV | Reactivity toward oxidants |
[Advanced] How can researchers design experiments to resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-response assays : Test activity across concentrations (0.1–100 μM) to identify non-linear effects (Ev7).
- Molecular docking : Compare binding poses with targets (e.g., enzyme active sites). For example, Ev7 shows compound 9c (analog) binds via π-π stacking (purple in docking models).
- Control experiments : Use knockout models or competitive inhibitors to confirm target specificity (Ev7).
[Advanced] What strategies improve low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate purification : Column chromatography (silica gel, 70–230 mesh) with gradient elution (hexane → EtOAc) removes byproducts (Ev2).
- Protecting groups : Temporarily block reactive amines (e.g., Boc groups) during pyridazinone formation (Ev1).
- Catalyst screening : Test alternatives to Pd/C (e.g., Pd(OAc)₂ with ligands) for higher turnover (Ev1).
[Advanced] How can structural modifications enhance the compound’s bioactivity while retaining core functionality?
Methodological Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to increase electrophilicity (Ev16).
- Hybrid analogs : Replace thiazole with benzothiazole (Ev7) or add methyl groups to improve lipophilicity (logP > 2.5).
- SAR studies : Compare IC₅₀ values of derivatives (e.g., S5b in Ev2 has IC₅₀ = 12 μM vs. parent compound’s 25 μM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
